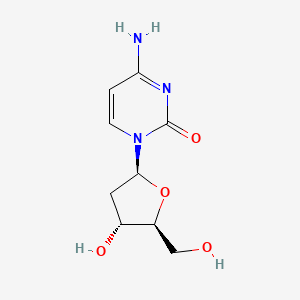

トルシタビン

説明

トルシタビンは、当初、慢性B型肝炎ウイルス感染症の治療のための抗ウイルス剤として開発されました . トルシタビンは、ウイルスDNAポリメラーゼを阻害する能力で知られており、抗ウイルス療法において有望な候補となっています .

2. 製法

合成経路と反応条件: トルシタビンは、L-アラビノースから始まる一連の化学反応によって合成できます。重要なステップには、L-アラビノースをL-アラビノフラノシルアミンに変換し、続いてL-アラビノフラノシルアミン塩酸塩を形成することが含まれます。 この中間体は、その後シトシンと反応してトルシタビンを生成します .

工業生産方法: トルシタビンの工業生産には、同様の合成経路が使用されますが、より大規模です。 このプロセスは、結晶化やクロマトグラフィーなどの高度な精製技術を使用して、より高い収率と純度を実現するように最適化されています .

反応の種類:

酸化: トルシタビンは酸化反応を受ける可能性がありますが、これらの反応は、一般的な用途ではあまり一般的ではありません。

還元: 還元反応は、トルシタビンには一般的に関連していません。

置換: トルシタビンは、特にシトシン部分で求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムなどの強力な酸化剤。

置換: アルカリ性条件下でアミンやチオールなどの求核剤。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換は、様々な置換シチジン誘導体を生成することができます .

4. 科学研究への応用

トルシタビンは、科学研究において幅広い用途を持っています:

化学: 他のヌクレオシドアナログの合成における構成要素として使用されます。

生物学: ウイルス複製とDNA合成への影響について研究されています。

医学: B型肝炎ウイルス感染症の治療のための潜在的な抗ウイルス剤として調査されています。

科学的研究の応用

Torcitabine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

Biology: Studied for its effects on viral replication and DNA synthesis.

Medicine: Investigated as a potential antiviral agent for the treatment of hepatitis B virus infection.

Industry: Utilized in the development of antiviral drugs and therapeutic agents

作用機序

トルシタビンは、ウイルスDNAポリメラーゼを阻害することにより、その効果を発揮します。細胞内に入ると、トルシタビンはリン酸化されて活性な三リン酸型に変換され、ウイルスDNAへの組み込みのために天然ヌクレオチドと競合します。 この組み込みは、鎖の終結とウイルスDNA合成の阻害をもたらします . 主要な分子標的は、ウイルスDNAポリメラーゼ酵素です .

類似の化合物:

シタラビン: 特定の癌の治療に使用される別のヌクレオシドアナログ。

ゲムシタビン: 化学療法剤として使用されるヌクレオシドアナログ。

比較:

シタラビン: トルシタビンとシタラビンはどちらもヌクレオシドアナログですが、シタラビンは主に腫瘍学に使用されるのに対し、トルシタビンは抗ウイルス用途に焦点を当てています。

ゲムシタビン: ゲムシタビンは、トルシタビンよりも幅広い抗腫瘍活性を示し、トルシタビンは抗ウイルス用途に特化しています.

トルシタビンの独自性は、その特異的な抗ウイルス活性と、ウイルスDNAポリメラーゼを選択的に阻害する能力にあります。これにより、ウイルス感染症の治療に貴重な化合物となっています .

準備方法

Synthetic Routes and Reaction Conditions: Torcitabine can be synthesized through a series of chemical reactions starting from L-arabinose. The key steps involve the conversion of L-arabinose to L-arabinofuranosylamine, followed by the formation of L-arabinofuranosylamine hydrochloride. This intermediate is then reacted with cytosine to yield torcitabine .

Industrial Production Methods: The industrial production of torcitabine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Oxidation: Torcitabine can undergo oxidation reactions, although these are less common in its typical applications.

Reduction: Reduction reactions are not commonly associated with torcitabine.

Substitution: Torcitabine can participate in nucleophilic substitution reactions, particularly at the cytosine moiety.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cytidine derivatives .

類似化合物との比較

Cytarabine: Another nucleoside analog used in the treatment of certain cancers.

Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Comparison:

Cytarabine: While both torcitabine and cytarabine are nucleoside analogs, cytarabine is primarily used in oncology, whereas torcitabine is focused on antiviral applications.

Gemcitabine: Gemcitabine has a broader spectrum of antitumor activity compared to torcitabine, which is more specialized for antiviral use.

Torcitabine’s uniqueness lies in its specific antiviral activity and its ability to inhibit viral DNA polymerase selectively, making it a valuable compound in the treatment of viral infections .

特性

IUPAC Name |

4-amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTSBUTUHBMZGZ-CHKWXVPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960542 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40093-94-5 | |

| Record name | Torcitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040093945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BZN07BMW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

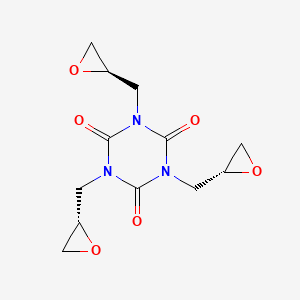

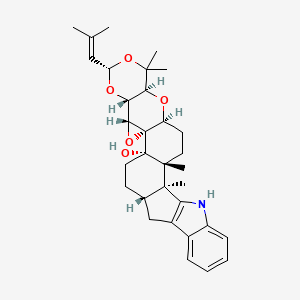

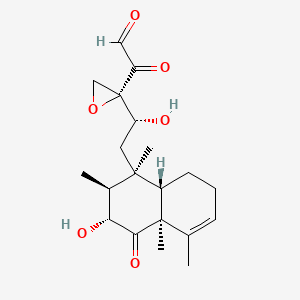

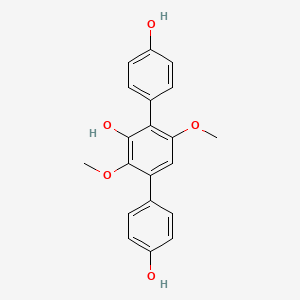

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of torcitabine against the hepatitis B virus (HBV)?

A1: Torcitabine, a β-L-deoxyribonucleoside, acts as a potent inhibitor of HBV polymerase [, ]. While its precise mechanism is not fully detailed in the provided abstracts, torcitabine likely acts as a chain terminator during viral DNA synthesis, similar to other nucleoside analogues. This effectively halts the replication of the HBV.

Q2: Are there any known resistance issues with torcitabine against HBV?

A2: Yes, research indicates potential cross-resistance with lamivudine, a common HBV treatment []. Specifically, HBV strains carrying lamivudine-resistance mutations (e.g., rtL180M+rtM204V, rtV173L+rtL180M+rtM204V, rtM204I, and rtL180M+rtM204I) showed reduced susceptibility to torcitabine in vitro []. This highlights the need for further investigation into resistance profiles and potential combination therapies.

Q3: How does the in vitro activity of torcitabine compare to other antiviral agents against HBV with adefovir-associated mutations?

A3: Studies utilizing cell lines expressing adefovir-resistant HBV mutants have shown that while the rtN236T mutant remained sensitive to torcitabine, the A181V mutant demonstrated reduced susceptibility []. Importantly, the A181V+rtN236T double mutant displayed high-level resistance to torcitabine []. These findings suggest that torcitabine might not be effective against all adefovir-resistant HBV strains, emphasizing the need for tailored treatment strategies.

Q4: What is the current stage of development of torcitabine as a treatment for HBV?

A4: By November 2003, the prodrug of torcitabine, valtorcitabine, was undergoing Phase I/II clinical trials [, ]. Unfortunately, the provided abstracts do not offer information on the outcome of these trials or the current developmental stage of torcitabine. More recent research would be needed to ascertain its current status.

Q5: Who are the companies involved in the development of torcitabine?

A5: Idenix, formerly known as Novirio, and Novartis have been collaboratively developing torcitabine for the potential treatment of hepatitis B virus infection [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。